molecular formula C18H22ClN5O4 B2564746 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea CAS No. 1172299-90-9

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

Cat. No. B2564746
CAS RN: 1172299-90-9
M. Wt: 407.86
InChI Key: XATWFLHFYGICEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the growth and survival of cancer cells.

Scientific Research Applications

Synthesis and Enzyme Inhibition

A notable application of cyclic urea derivatives, akin to the compound , is observed in the synthesis of tetrahydropyrimidine-5-carboxylates, which exhibit significant inhibition profiles against physiologically relevant enzymes. These compounds, derived from urea and other reactants, have been tested for their ability to inhibit carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating effective inhibition with low Ki values. Such inhibitors are of interest in the development of therapeutic agents for conditions associated with enzyme dysregulation (Sujayev et al., 2016).

Antioxidant Activity

Another area of research focuses on the antioxidant properties of urea derivatives. By condensing urea with other chemical compounds, researchers have synthesized novel pyrimidinone derivatives and screened them for antioxidant activity. This synthesis highlights the potential of urea derivatives in contributing to antioxidant research, which is crucial for combating oxidative stress-related diseases (George et al., 2010).

Antibacterial Activity

Urea derivatives also exhibit significant antibacterial activity, as demonstrated by the synthesis and screening of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. These compounds have shown potent inhibitory effects on bacterial DNA polymerase III and the growth of Gram-positive bacteria in culture. Such findings underscore the potential of urea derivatives in developing new antibacterial agents (Zhi et al., 2005).

Environmental Degradation

In the environmental sciences, research on the degradation of chlorimuron-ethyl by Aspergillus niger has provided insights into the microbial transformation and degradation pathways of urea-based herbicides in agricultural settings. This study highlights the role of microbial organisms in mitigating the environmental impact of such herbicides, offering a potential avenue for bioremediation strategies (Sharma et al., 2012).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-26-15-3-2-13(19)10-14(15)23-18(25)20-4-7-28-17-11-16(21-12-22-17)24-5-8-27-9-6-24/h2-3,10-12H,4-9H2,1H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATWFLHFYGICEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

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